molecular formula C22H28N2O3 B12058572 Methoxyfenozide-d3

Methoxyfenozide-d3

Cat. No.: B12058572
M. Wt: 371.5 g/mol
InChI Key: QCAWEPFNJXQPAN-UKDQJQFQSA-N
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Preparation Methods

The preparation of methoxyfenozide-d3 involves the synthesis of methoxyfenozide followed by the incorporation of deuterium. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Methoxyfenozide-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methoxyfenozide-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

371.5 g/mol

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-(trideuteriomethoxy)benzohydrazide

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)/i7D3

InChI Key

QCAWEPFNJXQPAN-UKDQJQFQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1C)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C

Origin of Product

United States

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